2-((4-(4-Methoxyphenyl)thiazol-2-yl)carbamoyl)-6-nitrobenzoic acid
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Overview
Description
“2-((4-(4-Methoxyphenyl)thiazol-2-yl)carbamoyl)-6-nitrobenzoic acid” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Physical and Chemical Properties Analysis
The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It’s worth noting that these properties are general to thiazole rings and may vary for “this compound”.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Derivatives for Cytotoxic Activity : Research indicates the synthesis of derivatives starting from compounds related to 2-((4-(4-Methoxyphenyl)thiazol-2-yl)carbamoyl)-6-nitrobenzoic acid, showing preliminary in vitro cytotoxic activity against specific cancer cell lines such as non-small cell lung cancer (A549) (Jasztold-Howorko et al., 2005).
Antimicrobial Activity of Derivatives : Studies have also explored the synthesis of similar compounds for their antibacterial activity against various bacterial strains, suggesting their potential as antimicrobial agents (Havaldar et al., 2004).
Chemical Properties and Synthesis
Supramolecular Structure Analysis : Research into the synthesis and structural analysis of related compounds reveals insights into their supramolecular structures, which could have implications for material science and nanotechnology applications (Srinivasan et al., 2009).
Synthesis and Characterization for Antimicrobial Activity : The synthesis and characterization of imino-4-methoxyphenol thiazole derived Schiff bases have shown moderate activity against selected species of bacteria and fungi, indicating their potential for further pharmaceutical development (Vinusha et al., 2015).
Potential Therapeutic Applications
Antihypertensive α-Blocking Agents : The synthesis of thiazol-2-ylcarbamoyl derivatives and their evaluation as antihypertensive α-blocking agents present a potential avenue for developing new treatments for hypertension (Abdel-Wahab et al., 2008).
Solubility and Sensitization Studies : Studies on the solubility of related compounds and their potential to sensitize luminescence in Eu(III) and Tb(III) complexes suggest applications in the development of new luminescent materials (Viswanathan & Bettencourt-Dias, 2006).
Future Directions
Properties
IUPAC Name |
2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]-6-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O6S/c1-27-11-7-5-10(6-8-11)13-9-28-18(19-13)20-16(22)12-3-2-4-14(21(25)26)15(12)17(23)24/h2-9H,1H3,(H,23,24)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFXAAUREQBWER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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